CMP8

Description

Propriétés

IUPAC Name |

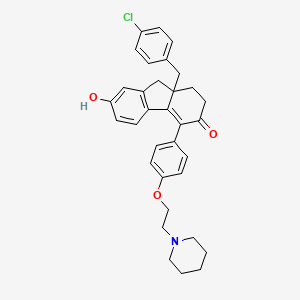

9a-[(4-chlorophenyl)methyl]-7-hydroxy-4-[4-(2-piperidin-1-ylethoxy)phenyl]-2,9-dihydro-1H-fluoren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34ClNO3/c34-26-8-4-23(5-9-26)21-33-15-14-30(37)31(32(33)29-13-10-27(36)20-25(29)22-33)24-6-11-28(12-7-24)38-19-18-35-16-2-1-3-17-35/h4-13,20,36H,1-3,14-19,21-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHOXIEXEPIIKMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C3=C4C5=C(CC4(CCC3=O)CC6=CC=C(C=C6)Cl)C=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Direct NLRP3 Inhibition

To the User: Please note that extensive searches for an NLRP3 inhibitor specifically named "CMP8" did not yield any publicly available scientific literature or data. Therefore, this guide will focus on the well-characterized, direct-acting NLRP3 inhibitor, MCC950 , as a representative example to illustrate the core mechanisms of action for this class of compounds. Where relevant, data from another direct-acting inhibitor, CY-09 , will be included to provide a broader understanding. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to NLRP3 Inflammasome and its Inhibition

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1] It is a multi-protein complex that responds to a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), leading to the activation of caspase-1 and the subsequent maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][2] Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a significant therapeutic target.[3]

Direct-acting NLRP3 inhibitors are small molecules designed to specifically bind to the NLRP3 protein, thereby preventing its activation and the subsequent assembly of the inflammasome complex. This guide will delve into the molecular mechanisms of these inhibitors, with a focus on MCC950.

Mechanism of Action: Direct Engagement with the NLRP3 NACHT Domain

The core mechanism of action for direct NLRP3 inhibitors like MCC950 involves binding to the central NACHT domain of the NLRP3 protein. This domain possesses essential ATPase activity required for the conformational changes that lead to NLRP3 oligomerization and inflammasome assembly.[2]

Inhibition of NLRP3 ATPase Activity

MCC950 directly interacts with the Walker B motif within the NACHT domain of NLRP3.[4] This interaction locks the NLRP3 protein in an inactive conformation, thereby blocking ATP hydrolysis.[4] The inhibition of this ATPase activity is a crucial step in preventing the energy-dependent process of inflammasome activation. Another direct inhibitor, CY-09, also targets the NACHT domain but binds to the Walker A motif, similarly impairing ATP binding and inhibiting ATPase activity.[5]

Prevention of Conformational Change and Oligomerization

By binding to the NACHT domain and inhibiting its ATPase function, these inhibitors prevent the necessary conformational changes that expose the pyrin domain (PYD) of NLRP3.[3] This prevents the self-oligomerization of NLRP3 monomers, which is a prerequisite for the recruitment of the adaptor protein, apoptosis-associated speck-like protein containing a CARD (ASC).[2]

Blockade of ASC Oligomerization and Speck Formation

A hallmark of inflammasome activation is the polymerization of ASC into a large signaling platform known as the "ASC speck."[6] Direct NLRP3 inhibitors, by preventing the initial NLRP3 oligomerization, effectively block the downstream recruitment and oligomerization of ASC.[2] This is a key event that is often measured to assess the efficacy of NLRP3 inhibitors.

Suppression of Caspase-1 Activation and Cytokine Release

The ultimate consequence of inhibiting NLRP3 inflammasome assembly is the prevention of pro-caspase-1 recruitment and auto-catalytic activation.[7] Without active caspase-1, the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 are not cleaved into their mature, secretable forms.[8]

Signaling Pathways and Experimental Workflows

NLRP3 Inflammasome Activation Pathway and Inhibition

References

- 1. Activation of the NLRP3 Inflammasome is Associated with Valosin Containing Protein Myopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NLRP3 regulates a non-canonical platform for caspase-8 activation during epithelial cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NLRP3 inflammasome is a key driver of obesity-induced atrial arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 8. medchemexpress.com [medchemexpress.com]

The Molecular Target of CMP8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CMP8 is a synthetic, cell-permeable small molecule that serves as a selective ligand for an engineered mutant of the human estrogen receptor ligand-binding domain (ERLBD).[1] It was developed as a key component of a destabilizing domain (DD) system, a powerful tool for the conditional regulation of protein stability and function in living cells and organisms. This technical guide provides an in-depth overview of the molecular target of this compound, including quantitative binding data, detailed experimental protocols for its characterization, and a visualization of the associated signaling pathways and experimental workflows.

Molecular Target: Engineered Mutant Human Estrogen Receptor Ligand-Binding Domain (ERLBD)

The primary molecular target of this compound is a specifically engineered, mutant form of the human estrogen receptor alpha (hERα) ligand-binding domain.[1] This mutant ERLBD is designed to be intrinsically unstable within a cellular environment. When fused to a protein of interest, this instability is conferred to the entire fusion protein, leading to its rapid degradation by the proteasome.

The binding of this compound to the mutant ERLBD induces a conformational change that stabilizes the domain. This stabilization prevents the recognition of the fusion protein by the cellular degradation machinery, leading to its accumulation and allowing the fused protein of interest to exert its biological function. This ligand-dependent stabilization is the core principle of the ERLBD-based destabilizing domain system.

Quantitative Data: Binding Affinity of this compound

The binding affinity of this compound for its molecular target and related estrogen receptors has been quantified using competitive binding assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of this compound required to displace 50% of a radiolabeled ligand, are summarized in the table below.

| Target Receptor | IC50 (nM) |

| MGERα (mutant) | 29 |

| MGRERα (mutant) | 41 |

| hERα (wild-type) | 1100 |

| hERβ (wild-type) | 2200 |

MGERα and MGRERα represent different mutant versions of the estrogen receptor ligand-binding domain.

These data demonstrate that this compound exhibits significantly higher affinity for the mutant estrogen receptor ligand-binding domains compared to the wild-type human estrogen receptors α and β, highlighting its selectivity for the engineered system.

Signaling Pathway and Mechanism of Action

The mechanism of action of this compound is centered on the regulation of protein stability at the post-translational level. The signaling pathway is a synthetic one, engineered to control the abundance of a specific protein of interest.

Caption: this compound binds to the mutant ERLBD, stabilizing the fusion protein and preventing its degradation.

Experimental Protocols

The characterization of this compound and its interaction with the mutant ERLBD involves several key experimental techniques. Detailed methodologies for these experiments are provided below.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (IC50) of this compound for the estrogen receptor ligand-binding domain.

Materials:

-

Purified mutant or wild-type estrogen receptor ligand-binding domain.

-

Radiolabeled estradiol ([³H]-E2).

-

This compound at various concentrations.

-

Assay buffer (e.g., Tris-based buffer with additives).

-

Scintillation vials and scintillation fluid.

-

Filter apparatus.

Protocol:

-

A constant concentration of the purified receptor and radiolabeled estradiol are incubated together in the assay buffer.

-

Increasing concentrations of this compound are added to the incubation mixture.

-

The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

The receptor-bound radioligand is separated from the free radioligand by rapid filtration through a filter membrane that retains the receptor.

-

The filters are washed with cold assay buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled estradiol is determined and reported as the IC50 value.

Cell-Based Reporter Assay (Luciferase Assay)

This assay is used to assess the functional consequence of this compound binding to the mutant ERLBD in a cellular context, typically by measuring the activity of a reporter protein.

Materials:

-

Mammalian cells (e.g., HEK293T) cultured in appropriate media.

-

Expression vector encoding the fusion protein of the protein of interest, the mutant ERLBD, and a reporter gene (e.g., Luciferase).

-

This compound at various concentrations.

-

Cell lysis buffer.

-

Luciferase assay substrate.

-

Luminometer.

Protocol:

-

Cells are transiently or stably transfected with the expression vector containing the destabilizing domain-reporter fusion construct.

-

The transfected cells are plated in a multi-well plate and allowed to adhere.

-

The cells are then treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

The cells are incubated for a specific period (e.g., 24 hours) to allow for the stabilization and accumulation of the fusion protein.

-

After incubation, the cells are washed with phosphate-buffered saline (PBS) and then lysed with the cell lysis buffer.

-

The cell lysate is transferred to a luminometer-compatible plate.

-

The luciferase assay substrate is added to each well, and the luminescence is measured using a luminometer.

-

The luminescence signal, which is proportional to the amount of stabilized reporter protein, is plotted against the concentration of this compound to determine the dose-response curve and the EC50 (the concentration of this compound that elicits a half-maximal response).

Proteasome Inhibition Assay

This assay is used to confirm that the degradation of the destabilized fusion protein is mediated by the proteasome.

Materials:

-

Cells expressing the destabilizing domain-fusion protein.

-

This compound.

-

Proteasome inhibitor (e.g., MG132 or bortezomib).

-

Western blotting reagents or a method to quantify the fusion protein (e.g., fluorescence microscopy if the fusion protein is tagged with a fluorescent protein).

Protocol:

-

Cells expressing the destabilizing domain-fusion protein are cultured in the absence of this compound to ensure the fusion protein is being actively degraded.

-

A set of these cells is treated with a known proteasome inhibitor (e.g., MG132) for a few hours.

-

Another set of cells is left untreated as a negative control.

-

A third set of cells is treated with this compound as a positive control for stabilization.

-

After the treatment period, the cells are harvested, and the total protein is extracted.

-

The levels of the fusion protein in each sample are quantified using Western blotting with an antibody specific to the protein of interest or the fusion tag, or by measuring the fluorescence of a tagged fluorescent protein.

-

An increase in the level of the fusion protein in the cells treated with the proteasome inhibitor, similar to that observed with this compound treatment, confirms that the degradation is proteasome-dependent.

Experimental Workflow Visualization

The general workflow for identifying and characterizing a ligand like this compound for a destabilizing domain system is illustrated below.

Caption: A typical workflow for discovering and validating a stabilizing ligand like this compound.

Conclusion

This compound is a highly selective synthetic ligand whose molecular target is an engineered, destabilized mutant of the human estrogen receptor ligand-binding domain. Its ability to bind to and stabilize this domain forms the basis of a powerful technology for the conditional regulation of protein expression. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive technical resource for researchers and scientists working with or developing similar chemical-genetic tools for advanced biological studies and drug development.

References

The Discovery and Synthesis of CMP8: A Technical Guide for Researchers

For immediate release

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of CMP8, a selective ligand for the mutant estrogen receptor (ER) ligand-binding domain (LBD). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the application of chemically induced protein destabilization.

Introduction: A Novel Tool for Protein Regulation

This compound, also known as Compound 20h, is a synthetic small molecule that has emerged as a key tool in the field of chemical genetics. It was developed as a specific ligand for a synthetically mutated version of the human estrogen receptor's ligand-binding domain.[1][2] This engineered protein-ligand system allows for the conditional and reversible control of the stability of a protein of interest. By fusing a target protein to the mutated ER-LBD, its degradation can be controlled by the administration of this compound. In the absence of this compound, the fusion protein is unstable and degraded by the cell's proteasomal machinery. The binding of this compound to the mutant ER-LBD stabilizes the fusion protein, allowing for its accumulation and function. This "destabilizing domain" technology provides a powerful method to study protein function in a temporal and dose-dependent manner.

Quantitative Biological Activity of this compound

This compound exhibits high selectivity for the mutant estrogen receptor over its wild-type human counterparts. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound for various forms of the estrogen receptor.

| Receptor Target | IC50 (nM) |

| MGERα (mutant) | 29 |

| MGRERα (mutant) | 41 |

| hERα (human wild-type) | 1100 |

| hERβ (human wild-type) | 2200 |

Data sourced from MedChemExpress.[1]

Synthesis of this compound (Compound 20h)

Caption: Generalized workflow for the synthesis of this compound.

Mechanism of Action: Conditional Protein Stabilization

This compound's mechanism of action is centered on its ability to selectively bind to and stabilize a mutated form of the estrogen receptor ligand-binding domain. This interaction forms the basis of a powerful technology for controlling protein stability.

The Destabilizing Domain System

The core of this technology is an engineered version of the human ER-LBD that is inherently unstable within a cellular environment. When this "destabilizing domain" is fused to a protein of interest, the entire fusion protein is targeted for degradation by the proteasome.

This compound-Induced Stabilization

The introduction of this compound into the system leads to its specific binding within the ligand-binding pocket of the mutant ER-LBD. This binding event induces a conformational change in the destabilizing domain, rendering it resistant to degradation. Consequently, the entire fusion protein is stabilized, allowing it to accumulate and exert its biological function. The process is reversible; removal of this compound results in the rapid degradation of the fusion protein.

Caption: Signaling pathway of this compound-mediated protein stabilization.

Experimental Protocols

In Vivo Mouse Study Protocol

The following is a summary of the in vivo experimental protocol as described in the literature.[1]

Objective: To determine the plasma concentration of this compound in mice.

Animal Model: Male Balb-c mice.

Dosing:

-

This compound (Compound 20h) is administered at a dose of 4 mg/kg via intraperitoneal (i.p.) injection.

Pharmacokinetic Analysis:

-

Plasma concentrations of this compound are measured at various time points post-injection.

-

The maximum plasma concentration (Cmax) is determined.

-

The plasma concentration at 4 hours post-injection is compared to the in vitro half-maximal effective concentration (EC50) in mammalian cells.

Reported Results:

-

A Cmax of 0.5 µM was observed 30 minutes after injection.

-

The plasma concentration after 4 hours was 1.5-fold its EC50 in mammalian cells.

Conclusion

This compound is a valuable research tool for the conditional regulation of protein stability and function. Its high selectivity for a mutant estrogen receptor ligand-binding domain allows for precise control over the levels of a target protein in a reversible and dose-dependent manner. This technical guide provides a summary of the key data and methodologies associated with this compound, which will be of utility to researchers employing this innovative technology. Further investigation into the detailed synthetic route and exploration of its applications in various biological systems are anticipated to expand its utility in biomedical research.

References

CMP8: A Technical Guide to a Selective Ligand for an Orthogonal Estrogen Receptor-Based Gene Switch

For Researchers, Scientists, and Drug Development Professionals

Abstract

CMP8 is a synthetic, non-steroidal small molecule designed as a selective ligand for a specifically mutated human estrogen receptor alpha (ERα). This technical guide provides a comprehensive overview of this compound, detailing its primary application as a component of an orthogonal, chemically inducible gene switch system. The guide will cover its binding characteristics, the mechanism of the gene switch system, and representative experimental protocols for its characterization. It is important to note that this compound was developed as a research tool for controlling gene expression and not as a selective estrogen receptor modulator (SERM) for therapeutic applications.

Introduction

The ability to precisely control gene expression in a temporal and dose-dependent manner is a powerful tool in biological research. One elegant approach to achieve this is through the use of orthogonal ligand-receptor systems, where a synthetic ligand specifically activates a mutated receptor that is no longer responsive to its endogenous ligand. This compound and its cognate mutant estrogen receptor represent such a system, designed to be functionally independent of the endogenous estrogen signaling pathway.

This compound was identified through a structure-guided approach to activate a mutant form of the human estrogen receptor ligand-binding domain (LBD) that is unresponsive to estradiol. This allows for the specific regulation of a target gene fused to this mutant ER-LBD. In the absence of this compound, the fusion protein is targeted for degradation. The binding of this compound stabilizes the protein, allowing it to function.

Quantitative Data Summary

The selectivity of this compound for mutant estrogen receptors over their wild-type human counterparts is a key feature of this orthogonal system. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values, which quantify the concentration of this compound required to displace 50% of a radiolabeled ligand from the receptor.

| Receptor | IC50 (nM) | Reference |

| MGERα (mutant) | 29 | [1] |

| MGRERα (mutant) | 41 | [1] |

| hERα (wild-type) | 1100 | [1] |

| hERβ (wild-type) | 2200 | [1] |

Mechanism of Action: An Orthogonal Gene Switch

This compound's primary mechanism of action is not to modulate endogenous estrogen signaling but to function as a stabilizer in a destabilizing domain (DD) system. This system is a powerful tool for post-translationally controlling the abundance of a protein of interest (POI).

The core components of this system are:

-

A Fusion Protein: The protein of interest is genetically fused to a destabilizing domain derived from a mutant estrogen receptor LBD.

-

Proteasomal Degradation: In the absence of a stabilizing ligand, the DD targets the entire fusion protein for degradation by the proteasome.

-

This compound as a Stabilizer: this compound, a cell-permeable small molecule, binds to the DD. This binding event induces a conformational change that stabilizes the fusion protein, preventing its degradation and allowing it to accumulate and function.

This "gene switch" allows researchers to turn on the function of a specific protein by administering this compound and turn it off by withdrawing it.

Experimental Protocols

The following are representative, detailed protocols for the types of experiments used to characterize a novel estrogen receptor ligand like this compound. While the original publications on this compound do not provide this level of granular detail, these protocols are based on standard methodologies in the field.

Competitive Binding Assay (Whole-Cell Format)

This assay is used to determine the binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen for binding to the receptor in intact cells.

Workflow:

Methodology:

-

Cell Culture: Culture cells expressing the mutant or wild-type estrogen receptor in a suitable medium. Plate the cells in multi-well plates and grow to a confluent monolayer.

-

Ligand Preparation: Prepare a stock solution of a high-affinity radiolabeled estrogen (e.g., [³H]17β-estradiol) and a series of dilutions of the unlabeled competitor, this compound.

-

Competition Reaction: Wash the cells with a serum-free medium. Add the radiolabeled estrogen at a fixed concentration to all wells. Add the varying concentrations of this compound to the appropriate wells. Include control wells with only the radiolabeled ligand (for total binding) and with a large excess of unlabeled estradiol (for non-specific binding).

-

Incubation: Incubate the plates at 37°C for a sufficient time to reach binding equilibrium (e.g., 1-4 hours).

-

Washing: Aspirate the medium and wash the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove unbound ligands.

-

Cell Lysis and Scintillation Counting: Lyse the cells in a suitable buffer and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of this compound. Plot the percentage of specific binding against the log concentration of this compound to generate a dose-response curve. Determine the IC50 value from this curve using non-linear regression analysis.

Luciferase Reporter Gene Assay

This assay measures the ability of a ligand to activate the transcriptional activity of an estrogen receptor. In the context of this compound, this would be performed in cells co-transfected with a plasmid encoding the mutant ER and a reporter plasmid containing an estrogen response element (ERE) driving the expression of the luciferase gene.

Workflow:

Methodology:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) in the appropriate medium. Co-transfect the cells with an expression vector for the mutant ER and a reporter plasmid containing an ERE upstream of a luciferase gene. A control plasmid expressing Renilla luciferase can be included for normalization of transfection efficiency.

-

Cell Plating: After transfection, plate the cells in multi-well plates.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control.

-

Incubation: Incubate the cells for a period sufficient to allow for gene expression and protein synthesis (e.g., 18-24 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Assay: Add the luciferase assay substrate to the cell lysate and measure the firefly luciferase activity (luminescence) using a luminometer. If a Renilla luciferase control was used, measure its activity as well.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.

In Vivo Studies

The utility of this compound as a component of a gene switch system has been demonstrated in vivo in mouse models.

Representative In Vivo Experiment:

A study in male Balb-c mice involved the intraperitoneal (i.p.) administration of this compound at a dose of 4 mg/kg.[1] The plasma concentration of this compound was measured over time, with a maximum concentration (Cmax) of 0.5 µM observed after 30 minutes. After 4 hours, the plasma concentration was 1.5-fold its EC50 in mammalian cells, demonstrating that a biologically active concentration can be achieved in vivo.[1]

Signaling Pathways

Endogenous Estrogen Receptor Signaling

For context, it is useful to understand the natural signaling pathway of the estrogen receptor. Upon binding to its endogenous ligand, estradiol, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to estrogen response elements (EREs) in the promoter regions of target genes, recruiting co-activators and initiating gene transcription. This pathway is involved in a wide range of physiological processes.

This compound-Activated Orthogonal System

This compound does not activate the endogenous estrogen receptor signaling pathway. Instead, it acts on a specifically engineered mutant estrogen receptor, as previously described. The "signaling" in this context is the stabilization of a fusion protein, leading to its accumulation and subsequent function, which is determined by the nature of the protein of interest it is fused to.

Conclusion

This compound is a valuable research tool that functions as a highly selective ligand for a mutant estrogen receptor. Its primary role is as a chemical inducer for a gene switch system based on a destabilizing domain. This system allows for precise temporal and dose-dependent control over the expression of a protein of interest, both in vitro and in vivo. The data presented in this guide highlight its selectivity for the mutant receptor and provide a framework for the experimental procedures used in its characterization. It is crucial for researchers to understand that this compound's mechanism of action is distinct from that of therapeutic SERMs, and its application lies in the realm of synthetic biology and the controlled study of protein function.

References

The Emerging Role of Complement Component 8 Gamma (C8G) as a Neuroinflammatory Modulator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation is a critical underlying factor in a host of neurodegenerative diseases. Recent scientific inquiry has unveiled a novel and unexpected player in the complex symphony of the brain's immune response: the gamma subunit of complement component 8 (C8G). Traditionally recognized for its role in the classical complement pathway's membrane attack complex (MAC), C8G has emerged as an independent, astrocyte-secreted protein with potent anti-inflammatory properties within the central nervous system (CNS). This technical guide synthesizes the current understanding of C8G's function in neuroinflammation, detailing its mechanism of action, presenting key quantitative data from seminal studies, outlining experimental protocols for its investigation, and visualizing its signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring C8G as a potential therapeutic target and biomarker for neuroinflammatory disorders.

Introduction: A Paradigm Shift from Cytotoxicity to Neuroprotection

The complement system, a cornerstone of innate immunity, has long been associated with inflammation and cell lysis. The terminal complement complex, or MAC, of which C8G is a subunit, is known for its ability to form pores in target cell membranes, leading to cell death. However, emerging evidence reveals that C8G possesses a distinct and independent function in the brain that is separate from the MAC's cytotoxic activities.[1][2]

In the context of neuroinflammation, reactive astrocytes upregulate and secrete C8G in response to pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6).[1][2] This astrocyte-derived C8G, also termed immunocalin, functions as a key negative regulator of the inflammatory cascade, primarily by antagonizing the sphingosine-1-phosphate (S1P) signaling pathway.[1][2]

Mechanism of Action: The C8G-S1PR2 Axis

The neuroprotective effects of C8G are mediated through its interaction with the sphingosine-1-phosphate receptor 2 (S1PR2).[1][2][3] S1P is a signaling lipid that, upon binding to S1PR2 on microglia and endothelial cells, triggers pro-inflammatory cascades. C8G acts as a direct antagonist of S1PR2, thereby inhibiting these downstream effects.[1][2][3]

Suppression of Microglial Activation

In the inflamed brain, activated microglia are key contributors to neuronal damage through the release of inflammatory mediators. S1P binding to S1PR2 on microglia activates the RhoA/NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines and reactive oxygen species.[1][2] C8G competitively inhibits the S1P-S1PR2 interaction, thus suppressing microglial activation and reducing the release of neurotoxic factors.[1][2][3]

Preservation of Blood-Brain Barrier Integrity

The blood-brain barrier (BBB) is a critical interface that protects the CNS. Neuroinflammation often leads to BBB disruption, allowing the infiltration of peripheral immune cells and exacerbating neuronal damage. S1PR2 is also expressed on brain endothelial cells, and its activation by S1P contributes to increased BBB permeability.[1][2][4] Astrocyte-derived C8G, by antagonizing S1PR2 on these endothelial cells, helps to maintain the integrity of the BBB, thereby limiting neuroinflammation.[1][2][4]

Data Presentation: Quantitative Evidence of C8G's Neuroprotective Role

The following tables summarize key quantitative findings from preclinical studies investigating the role of C8G in neuroinflammation.

| Table 1: C8G Expression in Neuroinflammatory Conditions | |

| Condition | Fold Change in C8G Expression |

| LPS-injected mouse brain (hippocampus) | ~4-fold increase in mRNA at 12h post-injection |

| Primary astrocytes treated with IL-1β (10 ng/mL) | Significant increase in C8G mRNA |

| Primary astrocytes treated with IL-6 (10 ng/mL) | Significant increase in C8G mRNA |

| Human Alzheimer's disease brain (hippocampus) | Significantly higher C8G protein levels compared to control |

| Cerebrospinal fluid of Alzheimer's disease patients | Significantly higher C8G levels compared to control |

| Plasma of Alzheimer's disease patients | Significantly higher C8G levels compared to control |

| Table 2: Effect of C8G on Microglial Activation (LPS-induced) | |

| Treatment | Parameter |

| Recombinant C8G (1 µg/mL) on primary microglia | LPS-induced nitric oxide production |

| Recombinant C8G (1 µg/mL) on primary microglia | LPS-induced TNF-α and IL-6 mRNA expression |

| C8G shRNA knockdown in vivo (LPS model) | Number of Iba1-positive microglia in hippocampus |

| Table 3: Effect of C8G on Blood-Brain Barrier Permeability (LPS-induced) | |

| Treatment | Parameter |

| Intracerebroventricular injection of recombinant C8G (1 µg) | Evans blue extravasation in the brain |

| C8G shRNA knockdown in vivo | Evans blue extravasation in the brain |

| Recombinant C8G (1 µg/mL) on in vitro BBB model | Endothelial permeability to FITC-dextran |

| C8G shRNA knockdown in vitro BBB model | Endothelial permeability to FITC-dextran |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the role of C8G in neuroinflammation.

LPS-Induced Neuroinflammation Mouse Model

-

Objective: To induce a robust and reproducible neuroinflammatory response in vivo.

-

Procedure:

-

Adult C57BL/6 mice are administered a single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) from Escherichia coli at a dose of 5 mg/kg.

-

Control animals receive an i.p. injection of sterile saline.

-

For intervention studies, recombinant C8G protein (e.g., 1 µg in 2 µL of saline) can be administered via intracerebroventricular (i.c.v.) injection prior to or following the LPS challenge.

-

Animals are sacrificed at various time points (e.g., 6, 12, 24 hours) post-LPS injection for tissue collection (brain, blood, CSF).

-

-

Endpoints:

-

Measurement of cytokine and chemokine levels in brain homogenates and serum by ELISA or multiplex assay.

-

Immunohistochemical analysis of microglial (Iba1) and astrocyte (GFAP) activation in brain sections.

-

Gene expression analysis of inflammatory markers in brain tissue by qRT-PCR.

-

Assessment of BBB permeability using Evans blue dye extravasation.

-

In Vitro Blood-Brain Barrier Model

-

Objective: To study the direct effects of C8G on endothelial cell permeability and inflammation.

-

Procedure:

-

A co-culture model is established using brain endothelial cells (e.g., bEnd.3 cell line) grown on the apical side of a Transwell insert and primary astrocytes cultured on the basolateral side.

-

The integrity of the endothelial monolayer is monitored by measuring transendothelial electrical resistance (TEER).

-

To induce an inflammatory state, the cells are treated with LPS (1 µg/mL) and interferon-gamma (IFN-γ; 50 U/mL).

-

Recombinant C8G (1 µg/mL) or a vehicle control is added to the culture medium.

-

-

Endpoints:

-

Measurement of the flux of a fluorescent tracer (e.g., FITC-dextran) across the endothelial monolayer to quantify permeability.

-

Analysis of tight junction protein expression (e.g., ZO-1, occludin) by immunocytochemistry or Western blotting.

-

Measurement of inflammatory mediator release (e.g., nitric oxide) in the culture supernatant.

-

shRNA-Mediated Knockdown of C8G

-

Objective: To investigate the effects of C8G deficiency on neuroinflammation in vivo.

-

Procedure:

-

Adeno-associated viruses (AAVs) expressing a short hairpin RNA (shRNA) targeting C8G (or a non-targeting control shRNA) are constructed.

-

AAVs are delivered to the brain of mice via stereotactic intracerebroventricular injection.

-

Sufficient time (e.g., 3-4 weeks) is allowed for the expression of the shRNA and subsequent knockdown of C8G.

-

The neuroinflammatory response is then induced (e.g., using the LPS model) and the outcomes are compared between C8G knockdown and control animals.

-

-

Endpoints:

-

Confirmation of C8G knockdown by qRT-PCR or Western blotting of brain tissue.

-

Assessment of microglial activation, BBB permeability, and neuronal damage as described in the LPS model.

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: C8G signaling pathway in neuroinflammation.

Caption: Experimental workflows for studying C8G in neuroinflammation.

Conclusion and Future Directions

The discovery of C8G's protective role in the CNS represents a significant advancement in our understanding of neuroinflammation. As an endogenous inhibitor of the S1P/S1PR2 pathway, C8G holds considerable promise as a therapeutic target for a range of neurodegenerative and neurological disorders characterized by neuroinflammation and BBB dysfunction. Its elevated levels in the CSF and plasma of Alzheimer's disease patients also position it as a potential biomarker for disease diagnosis and progression.

Future research should focus on:

-

Elucidating the full spectrum of C8G's functions in the CNS.

-

Identifying the precise molecular interactions between C8G and S1PR2.

-

Developing C8G-based therapeutics, such as recombinant C8G or small molecule mimetics.

-

Validating C8G as a clinical biomarker in larger patient cohorts for various neurological diseases.

This in-depth guide provides a solid foundation for researchers and drug development professionals to explore the therapeutic potential of targeting C8G in the fight against neuroinflammatory diseases.

References

- 1. Frontiers | Protective Effects of Complement Component 8 Gamma Against Blood-Brain Barrier Breakdown [frontiersin.org]

- 2. Unexpected role of complement component 8 gamma chain in the inflamed brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Protective Effects of Complement Component 8 Gamma Against Blood-Brain Barrier Breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of CMP8 Analogs: A Technical Guide for Estrogen Receptor Modulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of CMP8 analogs as selective estrogen receptor (ER) modulators. This compound, a selective ligand for the estrogen receptor, has been a focal point of research in the development of novel therapeutics targeting hormone-responsive pathways. This document summarizes the quantitative data on this compound and its analogs, details key experimental protocols for their evaluation, and visualizes the intricate signaling pathways they modulate.

Core Compound: this compound

This compound is a non-steroidal, selective estrogen receptor ligand that has demonstrated significant binding affinity for the estrogen receptor, particularly mutant forms. Its chemical structure is 9a-[(4-chlorophenyl)methyl]-1,2,9,9a-tetrahydro-7-hydroxy-4-[4-[2-(1-piperidinyl)ethoxy]phenyl]-3H-fluoren-3-one.[1] The core of this compound is a fluorenone scaffold, which serves as a rigid backbone for the presentation of key pharmacophoric features necessary for estrogen receptor binding and modulation.

Quantitative Data Summary

The biological activity of this compound and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in various assays. The following table summarizes the available quantitative data for this compound, highlighting its selectivity for mutant estrogen receptors over their wild-type counterparts.

| Compound | Target | IC50 (nM) | EC50 (nM) | Reference |

| This compound | MGERα (mutant) | 29 | - | [2][3] |

| MGRERα (mutant) | 41 | 41 | [2][3] | |

| hERα (wild-type) | 1100 | - | [2][3] | |

| hERβ (wild-type) | 2200 | - | [2][3] |

Note: MGERα and MGRERα refer to specific mutant forms of the estrogen receptor alpha. hERα and hERβ refer to human wild-type estrogen receptor alpha and beta, respectively.

No publicly available data on the structure-activity relationship of direct this compound analogs could be located. The following section on the Structure-Activity Relationship is based on the analysis of related fluorenone-based estrogen receptor modulators and general principles of ER ligand design. This is intended to provide a predictive framework for the rational design of novel this compound analogs.

Structure-Activity Relationship (SAR) of Fluorenone-Based ER Modulators

The fluorenone scaffold of this compound is a key structural element that orients the substituent groups in a manner that is favorable for binding to the ligand-binding pocket (LBP) of the estrogen receptor. The SAR of this class of compounds can be understood by considering the contributions of different structural motifs:

-

The Phenolic Hydroxyl Group: The 7-hydroxy group on the fluorenone core is crucial for high-affinity binding. It typically acts as a hydrogen bond donor, mimicking the A-ring phenol of estradiol, which is a critical interaction with residues in the ER LBP, such as Glu353 and Arg394.

-

The Basic Side Chain: The piperidinylethoxy side chain at the 4-position of the phenyl ring is a common feature in many selective estrogen receptor modulators (SERMs). This basic amine is thought to be responsible for the antagonistic activity of the compound by interacting with a specific region of the LBP, particularly Asp351, leading to a conformational change in the receptor that prevents the binding of coactivators. The length and nature of this side chain are critical for modulating the agonist/antagonist profile.

-

The Chlorophenylmethyl Group: The 9a-substituted (4-chlorophenyl)methyl group likely occupies a hydrophobic pocket within the ER LBP. The size, shape, and electronic properties of this group can significantly influence binding affinity and selectivity. The chlorine atom may engage in specific halogen bonding interactions within the pocket, further enhancing affinity.

Experimental Protocols

The evaluation of this compound analogs as estrogen receptor modulators involves a series of in vitro assays to determine their binding affinity, functional activity (agonist vs. antagonist), and cellular effects.

Estrogen Receptor Competitive Binding Assay

Principle: This assay measures the ability of a test compound to compete with a radiolabeled estrogen, typically [3H]-estradiol, for binding to the estrogen receptor.

Methodology:

-

Receptor Source: Recombinant human ERα or ERβ protein or cytosol preparations from estrogen-responsive tissues (e.g., rat uterus) are used.

-

Incubation: A fixed concentration of the estrogen receptor and [3H]-estradiol are incubated with increasing concentrations of the test compound.

-

Separation: Bound and free radioligand are separated using methods such as hydroxylapatite adsorption or size-exclusion chromatography.

-

Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]-estradiol (IC50) is determined by non-linear regression analysis.

Estrogen Receptor Reporter Gene Assay

Principle: This cell-based assay measures the ability of a compound to activate or inhibit the transcriptional activity of the estrogen receptor.

Methodology:

-

Cell Line: A suitable mammalian cell line (e.g., MCF-7, HeLa) is transiently or stably transfected with two plasmids: one expressing the estrogen receptor (ERα or ERβ) and another containing a reporter gene (e.g., luciferase, β-galactosidase) under the control of an estrogen response element (ERE).

-

Treatment: The transfected cells are treated with increasing concentrations of the test compound. For antagonist activity, cells are co-treated with a known ER agonist (e.g., 17β-estradiol) and the test compound.

-

Lysis and Detection: After an incubation period, the cells are lysed, and the reporter gene activity is measured using a luminometer or spectrophotometer.

-

Data Analysis: For agonists, the concentration that produces 50% of the maximal response (EC50) is calculated. For antagonists, the concentration that inhibits 50% of the agonist-induced response (IC50) is determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the estrogen receptor signaling pathway and a typical experimental workflow for the evaluation of this compound analogs.

Estrogen Receptor Signaling Pathway

Caption: Classical genomic signaling pathway of the estrogen receptor.

Experimental Workflow for this compound Analog Evaluation

Caption: Workflow for the synthesis and evaluation of this compound analogs.

Conclusion

This compound represents a promising scaffold for the development of novel estrogen receptor modulators. While direct SAR data for this compound analogs is currently limited in the public domain, the analysis of its structural features and comparison with other fluorenone-based ER ligands provide a rational basis for the design of new compounds with improved potency, selectivity, and desired agonist/antagonist profiles. The experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers engaged in the discovery and development of next-generation endocrine therapies. Further research into the synthesis and biological evaluation of a diverse library of this compound analogs is warranted to fully elucidate the SAR of this important chemical series.

References

In Vitro Characterization of CMP8 Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists are designed to trigger this pathway, leading to the production of type I interferons and other pro-inflammatory cytokines, which in turn stimulate a robust anti-tumor immune response. This technical guide focuses on the in vitro characterization of CMP8, a novel STING agonist. The "CMP" designation in this context refers to Cyclic dinucleotide-Manganese Particles, where a STING-activating cyclic dinucleotide is formulated with manganese ions (Mn²⁺) to form a nanoparticle, often with a lipid coating. This formulation has been shown to significantly potentiate the bioactivity of the STING agonist.[1][2][3][4][5] This guide will provide an in-depth overview of the experimental protocols and data related to the in vitro bioactivity of these manganese-based STING agonist nanoparticles, which will be referred to as CMP for the remainder of this document.

Data Presentation: Quantitative Bioactivity of CMP

The bioactivity of CMPs is significantly enhanced by the presence of manganese, which can potentiate the STING agonist activity by 12- to 77-fold across various human STING haplotypes.[2][4] The following tables summarize the key quantitative data from in vitro studies of CMPs, using c-di-AMP (CDA) as the exemplary cyclic dinucleotide within the nanoparticle (CMPCDA).

Table 1: Cytokine Induction in Bone Marrow-Derived Dendritic Cells (BMDCs)

| Treatment | IFN-β Secretion (fold increase vs. free CDA) | TNF-α Secretion |

| Free c-di-AMP (CDA) | 1 | Baseline |

| CDA + Mn²⁺ (admixture) | Moderate increase | Moderate increase |

| CMPCDA (CDA-Mn²⁺ Nanoparticle) | > 20 | Significant increase over free CDA and admixture |

Data is compiled from figures and text in Sun et al., Nature Nanotechnology, 2021.[2][5] This data highlights the critical role of the nanoparticle formulation in amplifying the downstream signaling of the STING pathway.

Signaling Pathway

The canonical STING signaling pathway is initiated by the recognition of cyclic dinucleotides (CDNs) in the cytoplasm. This binding event leads to a conformational change in the STING protein, triggering its trafficking from the endoplasmic reticulum to the Golgi apparatus. Here, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons, such as IFN-β. Concurrently, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines like TNF-α. The addition of manganese in the CMP formulation augments this signaling cascade.[2]

Caption: STING signaling pathway activated by CMP.

Experimental Protocols

Detailed methodologies for the key in vitro experiments to characterize CMP bioactivity are provided below.

IFN-β and TNF-α Secretion Assay in BMDCs

This protocol describes how to measure the induction of IFN-β and TNF-α in bone marrow-derived dendritic cells (BMDCs) following treatment with CMP.

Experimental Workflow Diagram

Caption: Workflow for cytokine secretion assay.

Materials:

-

Bone marrow cells isolated from mice (e.g., C57BL/6)

-

Recombinant murine GM-CSF and IL-4

-

Complete RPMI-1640 medium

-

CMP, free cyclic dinucleotide (e.g., CDA), and Mn²⁺ solution

-

96-well cell culture plates

-

ELISA kits for murine IFN-β and TNF-α

Procedure:

-

BMDC Differentiation:

-

Isolate bone marrow from the femurs and tibias of mice.

-

Culture the cells in complete RPMI-1640 medium supplemented with 20 ng/mL GM-CSF and 20 ng/mL IL-4 for 6-7 days.

-

On day 3, add fresh medium with cytokines.

-

On day 6 or 7, harvest the non-adherent and loosely adherent cells, which are immature BMDCs.

-

-

Cell Seeding and Treatment:

-

Seed the BMDCs into 96-well plates at a density of 1 x 10⁵ cells/well.

-

Prepare serial dilutions of CMP, the corresponding free CDN, and MnCl₂ solution.

-

Add the treatments to the wells. Include wells with untreated cells as a negative control.

-

-

Incubation and Supernatant Collection:

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours.

-

After incubation, centrifuge the plates at 400 x g for 5 minutes.

-

Carefully collect the culture supernatant without disturbing the cell pellet.

-

-

ELISA:

-

Perform the ELISA for IFN-β and TNF-α on the collected supernatants according to the manufacturer's instructions.

-

Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using the recombinant cytokine standards provided in the ELISA kit.

-

Calculate the concentration of IFN-β and TNF-α in each sample based on the standard curve.

-

Dendritic Cell Maturation Assay

This protocol outlines the use of flow cytometry to assess the maturation of dendritic cells by measuring the upregulation of co-stimulatory surface markers.

Experimental Workflow Diagram

Caption: Workflow for DC maturation analysis.

Materials:

-

Differentiated BMDCs

-

CMP and control treatments

-

FACS buffer (PBS with 2% FBS)

-

Fluorescently-conjugated antibodies against mouse CD11c, CD80, CD86, and MHC Class II

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Generate and seed BMDCs as described in Protocol 1.

-

Treat the cells with CMP, free CDN, or a positive control (e.g., LPS) for 24 hours.

-

-

Cell Staining:

-

Harvest the cells and wash them with cold FACS buffer.

-

Resuspend the cells in FACS buffer containing the fluorescently-labeled antibodies.

-

Incubate on ice for 30 minutes in the dark.

-

-

Flow Cytometry:

-

Wash the cells twice with FACS buffer to remove excess antibodies.

-

Resuspend the cells in FACS buffer for analysis.

-

Acquire data on a flow cytometer, collecting events for at least 10,000 CD11c-positive cells.

-

-

Data Analysis:

-

Gate on the CD11c-positive population to identify dendritic cells.

-

Analyze the expression levels (mean fluorescence intensity) and the percentage of positive cells for CD80, CD86, and MHC Class II within the CD11c-positive gate.

-

Compare the expression of maturation markers between different treatment groups.

-

Conclusion

The in vitro characterization of CMPs demonstrates that the formulation of a cyclic dinucleotide STING agonist with manganese into a nanoparticle significantly enhances its bioactivity. This is evidenced by a substantial increase in the production of key cytokines such as IFN-β and TNF-α, and the promotion of dendritic cell maturation. The provided protocols offer a robust framework for researchers to assess the in vitro efficacy of these and other novel STING agonists, which is a critical step in the pre-clinical development of new cancer immunotherapies.

References

- 1. moonlab.engin.umich.edu [moonlab.engin.umich.edu]

- 2. Amplifying STING Activation by Cyclic Dinucleotide-Manganese Particles for Local and Systemic Cancer Metalloimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Amplifying STING activation by cyclic dinucleotide-manganese particles for local and systemic cancer metalloimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Inhibitory Effect of 4-Hydroxy-2,3-Dimethyl-2-Nonen-4-Olide (CMP8) on Pro-inflammatory Cytokine Release: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the biological activity of 4-Hydroxy-2,3-Dimethyl-2-Nonen-4-Olide, a compound with demonstrated anti-inflammatory properties. For the purpose of this document, and based on available research, we will refer to this compound as "the Compound" or "Comp." This guide will focus on its inhibitory effects on the release of pro-inflammatory cytokines, detailing the quantitative data, experimental methodologies, and underlying signaling pathways.

Executive Summary

Inflammation is a critical biological response to harmful stimuli; however, its dysregulation can lead to chronic inflammatory diseases. A key aspect of the inflammatory cascade is the release of pro-inflammatory cytokines. The Compound, 4-Hydroxy-2,3-Dimethyl-2-Nonen-4-Olide, has emerged as a potent inhibitor of pro-inflammatory cytokine production. This document summarizes the existing data on the Compound's efficacy, outlines the experimental protocols used to ascertain its activity, and visually represents the signaling pathways it modulates. The findings suggest that the Compound warrants further investigation as a potential therapeutic agent for inflammation-associated pathologies.

Quantitative Data on Cytokine Inhibition

The Compound has been shown to significantly inhibit the production of key pro-inflammatory cytokines in bone marrow-derived dendritic cells (BMDCs). The following tables summarize the quantitative data from in vitro studies.

Table 1: Inhibitory Effect of the Compound on Pro-inflammatory Cytokine Production in CpG DNA-Stimulated BMDCs [1][2]

| Cytokine | Stimulant | Compound Concentration | Inhibition (%) | IC50 Value (µM) |

| IL-12 p40 | CpG DNA | 25 µM | Not specified | 7.57 ± 0.2 |

| IL-6 | CpG DNA | 25 µM | Not specified | 10.83 ± 0.3 |

Data represents the mean ± standard deviation.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to evaluate the effect of the Compound on pro-inflammatory cytokine release.

Cell Culture and Treatment

Bone marrow-derived dendritic cells (BMDCs) were used as the primary cell model.

-

Cell Isolation and Culture: Bone marrow cells were flushed from the femurs and tibias of mice and cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 10 ng/mL granulocyte-macrophage colony-stimulating factor (GM-CSF). Cells were incubated at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Viability Assay: To determine the cytotoxicity of the Compound, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was performed. BMDCs were treated with various concentrations of the Compound for 24 hours, followed by the addition of MTT solution. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm.[1]

-

Cell Stimulation: BMDCs were pre-treated with the Compound (or vehicle control) for 1 hour before stimulation with CpG DNA (a Toll-like receptor 9 agonist) or lipopolysaccharide (LPS, a Toll-like receptor 4 agonist) to induce pro-inflammatory cytokine production.[1]

Cytokine Measurement

The concentration of pro-inflammatory cytokines in the cell culture supernatants was quantified using an enzyme-linked immunosorbent assay (ELISA).

-

ELISA Protocol: 96-well plates were coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-12 p40 or anti-mouse IL-6). After blocking non-specific binding sites, cell culture supernatants and standards were added to the wells. A biotinylated detection antibody was then added, followed by streptavidin-horseradish peroxidase (HRP). The reaction was developed using a substrate solution (e.g., TMB), and the absorbance was measured at 450 nm. Cytokine concentrations were calculated from the standard curve.[1][2]

Western Blot Analysis

Western blotting was employed to investigate the effect of the Compound on the phosphorylation of key proteins in the MAPK and NF-κB signaling pathways.

-

Protein Extraction and Quantification: After treatment, cells were lysed, and total protein was extracted. The protein concentration was determined using a BCA protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies against phosphorylated and total forms of ERK1/2, JNK1/2, p38, and IκBα. After washing, the membrane was incubated with an HRP-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using densitometry.[1]

Signaling Pathway Modulation

The Compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the production of pro-inflammatory cytokines. The primary pathways identified are the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Inhibition of MAPK Signaling

The MAPK pathway plays a crucial role in transducing extracellular signals to the nucleus to regulate gene expression, including that of pro-inflammatory cytokines. The Compound has been shown to inhibit the phosphorylation of all three major MAPKs: ERK1/2, JNK1/2, and p38.[1]

Figure 1: Inhibition of the MAPK signaling pathway by this compound (the Compound).

Inhibition of NF-κB Signaling

The NF-κB pathway is another critical regulator of inflammatory gene expression. The Compound has been demonstrated to inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[1]

Figure 2: Inhibition of the NF-κB signaling pathway by this compound (the Compound).

Conclusion

The available data strongly indicate that 4-Hydroxy-2,3-Dimethyl-2-Nonen-4-Olide (referred to as the Compound or this compound) is a potent inhibitor of pro-inflammatory cytokine release. Its mechanism of action involves the dual inhibition of the MAPK and NF-κB signaling pathways. These findings highlight the potential of this Compound as a lead candidate for the development of novel anti-inflammatory therapeutics. Further in vivo studies are warranted to validate these in vitro findings and to assess the Compound's safety and efficacy in preclinical models of inflammatory diseases.

References

The role of NLRP3 inflammasome in inflammatory diseases

An In-depth Technical Guide to the NLRP3 Inflammasome in Inflammatory Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical multiprotein complex of the innate immune system.[1][2] It acts as a cellular sensor for a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), which are molecular signatures of infection, tissue injury, or metabolic dysregulation.[2][3] Upon activation, the NLRP3 inflammasome orchestrates a potent inflammatory response by activating caspase-1, which in turn processes the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, secreted forms.[1][2] While essential for host defense, aberrant or chronic activation of the NLRP3 inflammasome is a key driver in the pathogenesis of a wide range of inflammatory diseases, including metabolic disorders, cardiovascular diseases, and neurodegenerative conditions.[3][4][5] This central role has positioned the NLRP3 inflammasome as a highly attractive therapeutic target for a new generation of anti-inflammatory drugs.[4][6]

This technical guide provides a comprehensive overview of the NLRP3 inflammasome, detailing its activation mechanisms, its role in various diseases, and the key experimental protocols used to study its function.

The NLRP3 Inflammasome Complex

The NLRP3 inflammasome is a supramolecular assembly comprising three main components:[7][8]

-

NLRP3 (The Sensor): A member of the NOD-like receptor (NLR) family, NLRP3 acts as the sensor that detects the initial danger signals.[5]

-

ASC (The Adaptor): Apoptosis-associated speck-like protein containing a CARD (ASC) functions as a bridging molecule. It links NLRP3 to pro-caspase-1 via homotypic domain interactions.[7][8] Upon activation, ASC polymerizes into a large, single structure known as the "ASC speck".[9][10]

-

Pro-caspase-1 (The Effector): An inactive zymogen that, upon recruitment to the ASC speck, undergoes proximity-induced auto-cleavage and activation.[7][11]

Mechanisms of NLRP3 Inflammasome Activation

The activation of the NLRP3 inflammasome is a tightly regulated process, most commonly described by a two-signal model for its canonical pathway.

Canonical Activation Pathway

Canonical activation requires two distinct and sequential signals: priming and activation.[1][2][12]

-

Signal 1 (Priming): This initial signal is typically provided by PAMPs (like lipopolysaccharide, LPS) or endogenous cytokines (like TNF-α) that engage pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs).[2][13][14] This engagement activates the nuclear factor-κB (NF-κB) transcription factor, leading to the transcriptional upregulation of NLRP3 and pro-IL-1β, thereby ensuring these key components are available for inflammasome assembly.[3][13][14]

-

Signal 2 (Activation): A second, diverse stimulus triggers the assembly and activation of the inflammasome complex.[1][2] NLRP3 does not appear to bind directly to its activators; instead, it senses downstream cellular stress events.[2] Key triggers for the activation signal include:

-

Ionic Flux: Potassium (K+) efflux from the cell is a common trigger for NLRP3 activation by various stimuli, including pore-forming toxins like nigericin and extracellular ATP.[3][15]

-

Mitochondrial Dysfunction: The production of mitochondrial reactive oxygen species (mtROS) and the release of oxidized mitochondrial DNA (mtDNA) into the cytosol can activate NLRP3.[1][2]

-

Lysosomal Damage: Phagocytosis of crystalline or particulate matter, such as monosodium urate (MSU) crystals, silica, and amyloid-β, can lead to lysosomal rupture and the release of lysosomal contents like cathepsin B into the cytosol, triggering activation.[3]

-

Caption: Canonical two-signal pathway for NLRP3 inflammasome activation.

Non-Canonical Activation Pathway

The non-canonical pathway is activated by intracellular LPS from Gram-negative bacteria.[3][13] This pathway does not directly engage NLRP3 but instead activates human caspases 4 and 5 (or caspase-11 in mice). These caspases cleave Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a lytic form of cell death called pyroptosis.[3][13] The resulting K+ efflux from GSDMD pores then acts as a potent second signal to trigger the canonical NLRP3 inflammasome activation pathway, leading to IL-1β and IL-18 maturation.[3]

Caption: Non-canonical pathway initiated by cytosolic LPS.

Role of the NLRP3 Inflammasome in Inflammatory Diseases

Dysregulation of the NLRP3 inflammasome is implicated in a broad spectrum of non-communicable inflammatory diseases.[2][15]

| Disease Category | Specific Diseases | Role of NLRP3 Inflammasome and Key Activators |

| Metabolic Diseases | Gout, Type 2 Diabetes Mellitus (T2DM) | Gout: Monosodium urate (MSU) crystals are a classic NLRP3 activator, triggering intense inflammatory flares in joints.[16][17] T2DM: Metabolic stressors like high glucose, saturated fatty acids, and islet amyloid polypeptide (IAPP) activate the NLRP3 inflammasome in immune and pancreatic β-cells, contributing to insulin resistance and β-cell dysfunction.[4][18][19] |

| Cardiovascular Diseases | Atherosclerosis, Myocardial Infarction | Atherosclerosis: Cholesterol crystals within atherosclerotic plaques activate the NLRP3 inflammasome in macrophages, promoting plaque instability and progression.[20][21] Myocardial Infarction: Ischemia-related DAMPs activate the inflammasome, contributing to infarct size and adverse cardiac remodeling post-infarction.[5][20] |

| Neurodegenerative Diseases | Alzheimer's Disease (AD), Parkinson's Disease (PD) | AD: Amyloid-β (Aβ) aggregates activate the NLRP3 inflammasome in microglia, driving chronic neuroinflammation and contributing to neuronal damage.[4][22] PD: α-synuclein aggregates can activate the microglial NLRP3 inflammasome, exacerbating neuroinflammation and the degeneration of dopaminergic neurons.[19] |

| Autoimmune/ Autoinflammatory Diseases | Rheumatoid Arthritis (RA), Multiple Sclerosis (MS), Inflammatory Bowel Disease (IBD) | RA: NLRP3 activation in synovial tissue contributes to joint inflammation and destruction.[5][23] MS: NLRP3 activity correlates with disease severity, contributing to neuroinflammation and demyelination.[5] IBD: The inflammasome plays a complex role, sometimes contributing to pathology by driving inflammation.[15][23] |

Therapeutic Targeting of the NLRP3 Inflammasome

Given its central role in so many pathologies, inhibiting the NLRP3 inflammasome is a major goal for drug development.[6][24] Strategies include directly blocking the NLRP3 protein, inhibiting caspase-1, or targeting downstream cytokines like IL-1β.[6] Several small-molecule NLRP3 inhibitors are now in clinical development.

| Inhibitor | Company | Mechanism of Action | Selected Indications in Clinical Trials | Status (as of late 2024/early 2025) |

| Usnoflast (Zydus) | Zydus Cadila | Oral NLRP3 inhibitor | Amyotrophic Lateral Sclerosis (ALS) | Granted Fast Track Designation by USFDA[6] |

| Nibrozetone (RRx-001) | EpicentRx | Direct NLRP3 inhibitor | Small Cell Lung Cancer | Phase 3 trials[[“]] |

| VENT-02 | Ventus Therapeutics / Neumora | Brain-penetrant oral NLRP3 inhibitor | Neurodegenerative diseases (e.g., Parkinson's) | Phase 1 completed; preclinical testing for PD[6][24] |

| NT-0796 | NodThera | Brain-penetrant NLRP3 inhibitor | CNS and peripheral inflammatory diseases | Positive Phase 1b/IIa data reported[24][26] |

| NNC6022-0001 (VENT-01) | Novo Nordisk | Oral NLRP3 inhibitor | Inflammatory diseases | Phase 1 initiated[24] |

| MCC950 | Multiple (Preclinical) | Specific small-molecule NLRP3 inhibitor | Foundational research tool for various diseases | Advanced preclinical; basis for many clinical candidates[[“]][27] |

Key Experimental Protocols for Studying NLRP3 Inflammasome Activation

Assessing NLRP3 inflammasome activity requires a multi-faceted approach, typically involving the measurement of upstream events (assembly) and downstream products (cytokine release and enzyme activity).

Caption: General experimental workflow for studying NLRP3 inflammasome activation.

Measurement of IL-1β Secretion by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying the amount of mature IL-1β secreted into the cell culture supernatant, which is a direct downstream consequence of inflammasome activation.

Methodology:

-

Plate Preparation: Use a 96-well plate pre-coated with a capture antibody specific for human or murine IL-1β.[28]

-

Standard Curve: Prepare a serial dilution of recombinant IL-1β to create a standard curve for concentration determination.[29]

-

Sample Incubation: Add cell culture supernatants (and standards) to the wells. Incubate for 2-3 hours at room temperature to allow the capture antibody to bind the IL-1β in the samples.[29][30]

-

Washing: Wash the plate multiple times to remove unbound components.

-

Detection Antibody: Add a biotinylated detection antibody specific for IL-1β. This antibody binds to a different epitope on the captured IL-1β. Incubate for 1 hour.[28][31]

-

Enzyme Conjugate: Wash the plate again and add Streptavidin-Horseradish Peroxidase (SA-HRP), which binds to the biotinylated detection antibody. Incubate for 30-45 minutes.[31]

-

Substrate Addition: After a final wash, add a chromogenic substrate like TMB (3,3’,5,5’-Tetramethylbenzidine). The HRP enzyme will catalyze a color change. Incubate for 10-30 minutes in the dark.

-

Stop Reaction: Add a stop solution (e.g., sulfuric acid) to halt the reaction. The color will change from blue to yellow.[29][31]

-

Read Absorbance: Measure the absorbance at 450 nm using a microplate reader. The intensity of the color is proportional to the amount of IL-1β in the sample.[29][31]

Measurement of Caspase-1 Activity

These assays measure the enzymatic activity of cleaved caspase-1, confirming the activation of the inflammasome's effector enzyme.

Methodology (Fluorometric Assay):

-

Principle: The assay uses a specific caspase-1 substrate peptide (e.g., YVAD) conjugated to a fluorescent reporter molecule (e.g., AFC). Cleavage of the peptide by active caspase-1 releases the fluorophore, resulting in a measurable increase in fluorescence.

-

Sample Preparation: Use cell culture supernatants or cell lysates as the sample source.

-

Reagent Preparation: Prepare the assay buffer and substrate according to the kit manufacturer's instructions.

-

Reaction: Add the substrate to the samples in a 96-well black plate.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light, to allow the enzymatic reaction to proceed.

-

Fluorescence Reading: Measure the fluorescence using a fluorometer with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.

-

Specificity Control: To ensure the measured activity is specific to caspase-1, parallel reactions should be run in the presence of a specific caspase-1 inhibitor, such as Ac-YVAD-CHO.[32][33] A significant reduction in fluorescence in the presence of the inhibitor confirms caspase-1 specificity.[34]

Visualization of ASC Speck Formation

This microscopy-based technique provides a direct visualization of inflammasome assembly within the cell. The formation of a single, large perinuclear ASC aggregate ("speck") is a hallmark of activation.[9][35]

Methodology (Immunofluorescence):

-

Cell Culture: Seed cells (e.g., PMA-differentiated THP-1 cells or primary macrophages) on glass coverslips in a multi-well plate.[36]

-

Treatment: Prime and activate the cells as described in the general workflow.

-

Fixation: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.[36]

-

Permeabilization: Wash the cells and then permeabilize them with a buffer containing a detergent (e.g., 0.1% Triton X-100 in PBS) to allow antibodies to enter the cell.[36]

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 5% goat serum) for 30-60 minutes.

-

Primary Antibody: Incubate the cells with a primary antibody against ASC overnight at 4°C.[36]

-

Secondary Antibody: Wash the cells, then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark. A nuclear counterstain like DAPI can also be included.[36]

-

Mounting and Imaging: Wash the coverslips a final time, mount them onto microscope slides, and visualize them using a fluorescence or confocal microscope.[9]

-

Quantification: Analyze the images by counting the number of cells containing a distinct ASC speck versus the total number of cells (identified by DAPI-stained nuclei) to determine the percentage of activated cells.[36] This can also be quantified on a larger scale using imaging flow cytometry.[9][37]

References

- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 2. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Roles of the NLRP3 Inflammasome in Neurodegenerative and Metabolic Diseases and in Relevant Advanced Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Focus on the Role of NLRP3 Inflammasome in Diseases | MDPI [mdpi.com]

- 6. NLRP3 Protein Inhibitors Clinical Trials Analysis 2025: Competitive Landscape, Emerging Therapies, Leading Companies, and Future Outlook by DelveInsight [barchart.com]

- 7. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methods to Activate the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. NLRP3 Inflammasome and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Mechanism of the NLRP3 Inflammasome Activation and Pathogenic Implication in the Pathogenesis of Gout - PMC [pmc.ncbi.nlm.nih.gov]